N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine
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Overview
Description
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a hydroxyl group at the 5-position on the phenyl ring. It is commonly used in peptide synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine typically involves the following steps:
Fmoc Protection: The amino group of 2-fluoro-5-hydroxy-L-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Fmoc Deprotection: 2-fluoro-5-hydroxy-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Oxidation: 2-fluoro-5-oxo-L-phenylalanine.
Reduction: 2-fluoro-5-hydroxy-L-phenylalanine derivatives.
Scientific Research Applications
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Biological Studies: Used to study enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The fluorine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the structure and function of the resulting peptides .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-phenylalanine: Lacks the fluorine and hydroxyl groups.
Fmoc-pentafluoro-L-phenylalanine: Contains multiple fluorine atoms on the phenyl ring.
N-Fmoc-2-fluoro-L-phenylalanine: Lacks the hydroxyl group
Uniqueness
N-Fmoc-2-fluoro-5-hydroxy-L-phenylalanine is unique due to the presence of both fluorine and hydroxyl groups, which can significantly alter its chemical properties and reactivity compared to other phenylalanine derivatives. These modifications can enhance its utility in specific applications, such as peptide synthesis and pharmaceutical research .
Properties
Molecular Formula |
C24H20FNO5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H20FNO5/c25-21-10-9-15(27)11-14(21)12-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22,27H,12-13H2,(H,26,30)(H,28,29) |
InChI Key |
NCQINFRLKGJNQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)O)F)C(=O)O |
Origin of Product |
United States |
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